Zotepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOZVRUNCMBHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023756 | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
478.4ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Poorly soluble | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26615-21-4 | |
| Record name | Zotepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zotepine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026615214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zotepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOTEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U29O83JAZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90ºC | |
| Record name | Zotepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09225 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Neuropharmacology of Zotepine
Receptor Binding and Affinity Profiles
Zotepine exhibits a diverse receptor binding profile, demonstrating strong affinities for several key neurotransmitter receptors. This multi-receptor engagement is a hallmark of its atypical antipsychotic properties nih.govpatsnap.compatsnap.comncats.io.
Dopamine (B1211576) Receptor Antagonism (D1, D2, D3, D4, D5)
This compound functions as an antagonist at several dopamine receptor subtypes, playing a crucial role in its antipsychotic actions wikipedia.orgpatsnap.comdrugbank.comnih.gov. It demonstrates high affinity for both D1 and D2 dopamine receptors wikipedia.orgwikidoc.orgdrugbank.comncats.iofma.org.twtaylorandfrancis.com. Unlike some typical neuroleptics, this compound's affinity for cloned human D1 and D2 receptors is notably similar fma.org.tw.
Specifically, this compound acts as a D2 dopamine receptor antagonist with reported Ki values of 2.3 nM ncats.ioprobes-drugs.org and 5.37 nM caymanchem.com, and a Kd value of 8 nM medchemexpress.com. It also exhibits antagonism at the D3 dopamine receptor with a Ki of 6.45 nM caymanchem.com. Furthermore, this compound is noted to be an antagonist at the D4 dopamine receptor taylorandfrancis.com. While D5 receptors are part of the D1-like family, specific affinity values for this compound at D5 receptors are not explicitly detailed in the provided information, though its general D1-like receptor affinity is considered high wikipedia.orgwikidoc.orgdrugbank.comncats.iofma.org.twtaylorandfrancis.com.
Table 1: this compound's Dopamine Receptor Binding Affinities
| Receptor Subtype | Affinity (Ki/Kd) | Action | Source |
| D1 | High Affinity | Antagonist | wikipedia.orgwikidoc.orgdrugbank.comncats.iofma.org.twtaylorandfrancis.com |
| D2 | Ki = 2.3 nM | Antagonist | ncats.ioprobes-drugs.org |
| Ki = 5.37 nM | Antagonist | caymanchem.com | |
| Kd = 8 nM | Antagonist | medchemexpress.com | |
| D3 | Ki = 6.45 nM | Antagonist | caymanchem.com |
| D4 | Antagonist | Antagonist | taylorandfrancis.com |
Serotonin (B10506) Receptor Antagonism (5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
This compound exhibits strong antagonism and high affinity for several serotonin receptor subtypes, which is a key characteristic of its atypical antipsychotic profile nih.govwikipedia.orgpatsnap.comwikidoc.orgpatsnap.comdrugbank.comncats.iooup.com. This strong antiserotonergic activity is particularly notable when compared to other neuroleptic drugs drugbank.com.
This compound is a potent antagonist at the 5-HT2A receptor, with reported Ki values of 0.69 nM ncats.ioprobes-drugs.org and a Kd of 2.6 nM medchemexpress.com. It also demonstrates strong antagonism at the 5-HT2C receptor, with a Ki of 1.29 nM ncats.io and a Kd of 3.2 nM medchemexpress.com. Furthermore, this compound shows high affinity and antagonism for the 5-HT6 receptor (Ki = 2.9 nM) ncats.io and the 5-HT7 receptor (Ki = 4.6 nM) ncats.io. The antagonism of 5-HT6 and 5-HT7 receptors may contribute to the reduction of extrapyramidal symptoms fma.org.tw. This compound also has affinity for 5-HT1A (Kd = 280 nM) medchemexpress.com and 5-HT1D (Kd = 80 nM) receptors medchemexpress.com.
Table 2: this compound's Serotonin Receptor Binding Affinities
| Receptor Subtype | Affinity (Ki/Kd) | Action | Source |
| 5-HT2A | Ki = 0.69 nM | Antagonist | ncats.ioprobes-drugs.org |
| Kd = 2.6 nM | Antagonist | medchemexpress.com | |
| 5-HT2C | Ki = 1.29 nM | Antagonist | ncats.io |
| Kd = 3.2 nM | Antagonist | medchemexpress.com | |
| 5-HT6 | Ki = 2.9 nM | Antagonist | ncats.io |
| 5-HT7 | Ki = 4.6 nM | Antagonist | ncats.io |
| 5-HT1A | Kd = 280 nM | Antagonist | medchemexpress.com |
| 5-HT1D | Kd = 80 nM | Antagonist | medchemexpress.com |
Noradrenaline Reuptake Inhibition and Serotonergic Activity
Beyond its direct receptor antagonism, this compound's neuropharmacological profile includes the inhibition of noradrenaline (norepinephrine) reuptake and significant serotonergic activity nih.govwikipedia.orgwikidoc.orgdrugbank.comnih.gov. This dual action, particularly the potent inhibition of noradrenaline reuptake, is believed to contribute to its efficacy against negative symptoms of schizophrenia wikipedia.orgpsychiatrictimes.com. The active metabolite of this compound, northis compound, also serves as a potent norepinephrine (B1679862) reuptake inhibitor wikipedia.orgwikidoc.org.
Histamine (B1213489) H1 Receptor Affinity
This compound exhibits high affinity for the histamine H1 receptor and acts as an antagonist at this site patsnap.compatsnap.comncats.ionih.govmedchemexpress.comscbt.comnih.gov. The reported Ki for the histamine H1 receptor is 3.4 nM guidetopharmacology.org, and a Kd is 3.3 nM medchemexpress.com. This H1 receptor antagonism is associated with sedative and anxiolytic effects patsnap.compatsnap.com.
Table 3: this compound's Histamine H1 Receptor Binding Affinity
| Receptor Subtype | Affinity (Ki/Kd) | Action | Source |
| Histamine H1 | Ki = 3.4 nM | Antagonist | guidetopharmacology.org |
| Kd = 3.3 nM | Antagonist | medchemexpress.com |
Alpha-Adrenergic Receptor Affinity
This compound demonstrates strong affinities and antagonistic properties at alpha-adrenergic receptors nih.govpatsnap.compatsnap.comnih.govmedchemexpress.comnih.govbioline.org.br. It has strong affinities to α1-adrenoceptors nih.govpatsnap.compatsnap.comncats.ionih.govmedchemexpress.compsychiatrictimes.comnih.govbioline.org.br, with an α1A Ki of 1.2 nM ncats.io and a Kd of 7.3 nM medchemexpress.com. This compound also acts as an α2-adrenergic receptor antagonist, with a reported Kd of 180 nM medchemexpress.com, and similar affinities to α2A, α2B, and α2C at high concentrations ncats.iobioline.org.br.
Table 4: this compound's Alpha-Adrenergic Receptor Binding Affinities
| Receptor Subtype | Affinity (Ki/Kd) | Action | Source |
| Alpha-1A | Ki = 1.2 nM | Antagonist | ncats.io |
| Kd = 7.3 nM | Antagonist | medchemexpress.com | |
| Alpha-2 | Kd = 180 nM | Antagonist | medchemexpress.com |
Muscarinic Acetylcholine (B1216132) Receptor Affinity
This compound exhibits antagonistic activity at muscarinic acetylcholine receptors patsnap.comnih.govnih.govjst.go.jptandfonline.com. It has similar affinities to M1 receptors at high concentrations ncats.io. The binding affinity towards human muscarinic receptor M4 is reported as pKi = 6.26, corresponding to a Ki of 550 nM guidetopharmacology.org. A general muscarinic Kd of 330 nM has also been reported medchemexpress.com, and a pKi of 6.21 for muscarinic receptors jst.go.jp.
Table 5: this compound's Muscarinic Acetylcholine Receptor Binding Affinities
| Receptor Type/Subtype | Affinity (Ki/Kd/pKi) | Action | Source |
| Muscarinic (general) | Kd = 330 nM | Antagonist | medchemexpress.com |
| pKi = 6.21 | Antagonist | jst.go.jp | |
| M1 | Similar affinity at high concentrations | Antagonist | ncats.io |
| M4 | pKi = 6.26 (Ki = 550 nM) | Antagonist | guidetopharmacology.org |
Neurotransmitter System Modulation
This compound's neuropharmacological profile involves interactions with various neurotransmitter systems, including dopaminergic, serotonergic, noradrenergic, glutamatergic, and GABAergic pathways. patsnap.comresearchgate.netnih.govnih.gov
Dopaminergic System Dysregulation and this compound's Role
Dysregulation of dopamine pathways is implicated in psychotic symptoms such as hallucinations and delusions. This compound acts as an antagonist at dopamine D1 and D2 receptors, inhibiting dopamine's action and thereby reducing dopaminergic overactivity in certain brain regions. patsnap.compatsnap.comnih.govdrugbank.comcambridge.orgscientificlabs.co.ukspringer.com This balanced antagonism of D1 and D2 receptors may contribute to a reduced propensity for motor side effects compared to typical antipsychotics. nih.gov
Serotonergic System Balance and Therapeutic Implications
This compound exhibits strong antagonism at several serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. patsnap.comnih.govdrugbank.comscientificlabs.co.ukwikipedia.orgmedchemexpress.comncats.iomdpi.com This antagonism, particularly at 5-HT2A and 5-HT2C receptors, is a characteristic feature of atypical antipsychotics and is believed to contribute to the improvement of both positive and negative symptoms of schizophrenia. patsnap.compatsnap.com this compound also inhibits serotonin reuptake. nih.govdrugbank.comwikipedia.org While local perfusion of this compound has been shown to increase extracellular serotonin levels in the prefrontal cortex, systemic administration has not consistently demonstrated this effect on serotonin levels. nih.gov
Glutamatergic Activity Modulation and Receptor Interactions
Glutamate (B1630785) is the brain's primary excitatory neurotransmitter, and its dysregulation is implicated in schizophrenia. patsnap.commdpi.com Studies suggest that this compound may modulate glutamatergic activity. patsnap.commedchemexpress.com Specifically, this compound has been shown to increase extracellular levels of glutamate in the medial prefrontal cortex. nih.govmedchemexpress.comnih.gov This effect may be related to a positive interaction between prefrontal catecholaminergic transmission and AMPA/glutamatergic transmission. nih.gov While the exact nature of this compound's interaction with glutamate receptors like NMDA and AMPA is not fully understood, its modulation of glutamatergic pathways is considered a potential contributor to its therapeutic profile. patsnap.comnih.govmdpi.comnih.govresearchgate.net
GABAergic Transmission
This compound has been observed to increase extracellular levels of gamma-aminobutyric acid (GABA) in the medial prefrontal cortex. nih.govmedchemexpress.comnih.gov This enhanced GABAergic transmission may, in turn, influence the release of other neurotransmitters like noradrenaline, dopamine, and serotonin. nih.govnih.gov
Intracellular Signaling Pathways and Molecular Mechanisms
The precise intracellular signaling pathways and molecular mechanisms through which this compound exerts all its effects are complex and still under investigation. However, its antagonism of dopamine D2 and serotonin 5-HT2A receptors is a key aspect of its mechanism, and these receptors are known to be involved in various intracellular signaling cascades. mdpi.com The modulation of these receptors by this compound likely contributes to downstream effects on neuronal activity and cellular processes. For instance, antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound may contribute to the disinhibition of Akt signaling. mdpi.com
Table 1: this compound Receptor Binding Affinities (Ki values where available)
Table 2: this compound's Effects on Neurotransmitter Levels in Rat Medial Prefrontal Cortex (mPFC)
| Neurotransmitter | Effect on Extracellular Levels (Systemic Administration) | Source |
| Noradrenaline | Increased | nih.govmedchemexpress.comnih.gov |
| Dopamine | Increased | nih.govmedchemexpress.comnih.gov |
| Serotonin (5-HT) | No significant effect | nih.govmedchemexpress.comnih.govnih.gov |
| GABA | Increased | nih.govmedchemexpress.comnih.gov |
| Glutamate | Increased | nih.govmedchemexpress.comnih.gov |
Pharmacokinetics and Metabolism of Zotepine
Absorption and Distribution Studies
Oral Absorption Characteristics
Preclinical pharmacokinetic studies have demonstrated that zotepine is absorbed rapidly and almost completely from the gastrointestinal tract following oral administration nih.govpharmacompass.comdrugbank.comnih.gov. Peak plasma concentrations (Cmax) were observed between 2 to 4 hours (tmax) in preclinical studies, with Cmax values ranging from 6.9 to 19.6 ng/ml when administered at doses of 25-100 mg nih.govdrugbank.com. Human studies have reported peak plasma concentrations typically occurring within 2-3 hours mims.com. Despite its rapid and nearly complete absorption, this compound undergoes significant first-pass metabolism, which limits its oral bioavailability to approximately 7-13% wikipedia.orgnih.govresearchgate.net.
Table 1: Oral Absorption Characteristics of this compound
| Parameter | Value | Source |
| Absorption Rate | Rapid and almost complete | nih.govpharmacompass.comdrugbank.comnih.gov |
| Time to Peak Plasma Concentration (tmax) | 2-4 hours (preclinical), 2-3 hours (human) | nih.govdrugbank.commims.com |
| Peak Plasma Concentration (Cmax) | 6.9-19.6 ng/ml (25-100 mg dose, preclinical) | nih.govdrugbank.com |
| Oral Bioavailability | 7-13% | wikipedia.orgnih.govresearchgate.net |
Tissue Distribution of this compound and Metabolites
Following absorption, both the unchanged this compound and its metabolites are rapidly distributed to various tissues nih.govpharmacompass.comdrugbank.comnih.gov. In preclinical studies involving rats and mice, the drug and its radioactive metabolites were quickly distributed to tissues, with brain levels of the unchanged drug being notably higher, approximately 20 to 30 times greater than serum levels nih.gov. This compound is distributed into breast milk mims.com.
Volume of Distribution Analyses
The apparent volume of distribution for this compound is reported to be 109 L/kg nih.govpharmacompass.comdrugbank.com. This relatively high volume of distribution suggests extensive distribution of the compound into body tissues beyond the plasma compartment nih.govpharmacompass.comdrugbank.com.
Table 2: Distribution Characteristics of this compound
| Parameter | Value | Source |
| Tissue Distribution | Rapidly distributed to tissues (unchanged drug and metabolites) | nih.govpharmacompass.comdrugbank.comnih.gov |
| Brain Levels (vs. Serum) | 20-30 times higher in rats and mice | nih.gov |
| Apparent Volume of Distribution | 109 L/kg | nih.govpharmacompass.comdrugbank.com |
Plasma Protein Binding Characteristics
This compound and its primary active metabolite, northis compound, exhibit high plasma protein binding, accounting for approximately 97% of the administered dose nih.govpharmacompass.comdrugbank.commims.com. This extensive binding to plasma proteins can influence the free drug concentration available to exert pharmacological effects and interact with target receptors.
Table 3: Plasma Protein Binding of this compound
| Compound | Plasma Protein Binding | Source |
| This compound | 97% | nih.govpharmacompass.comdrugbank.commims.com |
| Northis compound | 97% | nih.govpharmacompass.comdrugbank.commims.com |
Metabolic Pathways and Metabolite Characterization
This compound undergoes extensive metabolism in the body, including significant first-pass metabolism, leading to the formation of northis compound, which is an active metabolite, and several inactive metabolites nih.govpharmacompass.comdrugbank.commims.comnih.gov. Northis compound is considered an equipotent metabolite mims.com. The main metabolic pathways identified for this compound include N-demethylation, oxygenation of N or S atoms, hydroxylation of the aromatic ring, and subsequent conjugation nih.govdrugbank.comnih.gov. Known human metabolites of this compound include northis compound, 3-hydroxy-zotepine, this compound S-oxide, 2-hydroxy-zotepine, and this compound N-oxide nih.govnih.gov.
Cytochrome P450 Enzyme Involvement (CYP1A2, CYP3A4, CYP2D6)
The metabolism of this compound primarily involves the cytochrome P450 (CYP) enzyme system in the liver patsnap.comslideshare.netmdpi.com. Specifically, CYP1A2, CYP3A4, and CYP2D6 play significant roles in its biotransformation nih.govpharmacompass.comdrugbank.commims.comnih.govru.nl.
Studies using human liver microsomes and recombinant human CYP enzymes have elucidated the specific contributions of these isoforms nih.gov. CYP3A4 is predominantly involved in the N-demethylation of this compound, leading to the formation of northis compound, and also contributes to the S-oxidation of this compound to this compound S-oxide nih.govdrugbank.comnih.gov. CYP1A2 and CYP2D6 are important in the hydroxylation of this compound nih.gov. Specifically, CYP1A2 plays a predominant role in the formation of 2-hydroxythis compound, while CYP2D6 is primarily responsible for the formation of 3-hydroxythis compound nih.gov. Other CYP enzymes such as CYP1A1, CYP2B6, CYP2C19, and CYP3A5 have also been shown to efficiently catalyze N-demethylation of this compound, and CYP1A1, CYP1A2, CYP2B6, and CYP3A4 are active in S-oxidation nih.gov.
Table 4: Cytochrome P450 Enzyme Involvement in this compound Metabolism
| Metabolic Pathway | Primary CYP Enzymes Involved | Other Active CYP Enzymes | Source |
| N-demethylation (to northis compound) | CYP3A4 | CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A5 | nih.govdrugbank.comnih.gov |
| S-oxidation (to this compound S-oxide) | CYP3A4 | CYP1A1, CYP1A2, CYP2B6 | nih.govdrugbank.comnih.gov |
| 2-hydroxylation (to 2-hydroxythis compound) | CYP1A2 | - | nih.gov |
| 3-hydroxylation (to 3-hydroxythis compound) | CYP2D6 | - | nih.gov |
First-Pass Metabolism and Northis compound Formation
This compound undergoes extensive first-pass metabolism following oral administration. uni.luinvivochem.cnwikipedia.orgwikipedia.orgnucleos.comnih.gov This process significantly contributes to its relatively low oral bioavailability, which has been reported to be between 7% and 13%. nucleos.comnih.govfigshare.comamazonaws.com A key outcome of this initial metabolic phase is the formation of northis compound, which is identified as a major active metabolite. uni.luinvivochem.cnwikipedia.orgwikipedia.orgnucleos.comnih.gov The cytochrome P450 (CYP) enzyme system plays a crucial role in this compound's metabolism, with CYP1A2 and CYP3A4 being the main enzymes involved. uni.luinvivochem.cnwikipedia.orgwikipedia.org
Other Metabolic Pathways (N-demethylation, Oxygenation, Hydroxylation, Conjugation)
Beyond the formation of northis compound, this compound is subject to several other metabolic transformations within the body. These pathways include N-demethylation, oxygenation of nitrogen (N) or sulfur (S) atoms, hydroxylation of the aromatic ring, and subsequent conjugation. uni.luinvivochem.cn
Research indicates that CYP3A4 predominantly mediates both the N-demethylation and S-oxidation of this compound. Furthermore, CYP1A2 and CYP2D6 play important roles in the hydroxylation processes, specifically in the formation of 2-hydroxythis compound and 3-hydroxythis compound, respectively. Recombinant CYP1A1, 1A2, 2B6, 2C19, 3A4, and 3A5 have been shown to efficiently catalyze the N-demethylation of this compound, while CYP1A1, 1A2, 2B6, and 3A4 are also active in S-oxidation.
Characterization of Active and Inactive Metabolites (Northis compound, Hydroxy-Zotepine isomers, this compound-oxide, this compound N-oxide)
In addition to northis compound, other metabolites identified include 2-hydroxythis compound, 3-hydroxythis compound, this compound-S-oxide (also referred to as this compound-oxide), and this compound N-oxide. invivochem.cnnucleos.comnih.gov These are generally considered inactive metabolites. uni.luinvivochem.cnwikipedia.orgwikipedia.orgnucleos.comnih.gov While this compound N-oxide has been detected, its quantification has proven challenging in some studies.
Excretion and Elimination Routes
The elimination of this compound and its metabolites from the body primarily occurs through non-renal pathways.
Renal Excretion of Unchanged Drug
Only small amounts of unchanged this compound are excreted renally (in urine). uni.luinvivochem.cnfigshare.com
Biliary and Fecal Elimination of Drug and Metabolites
The main route of elimination for both unchanged this compound and its metabolites is fecal excretion via the bile. uni.luinvivochem.cn Studies in rats have demonstrated extensive biliary excretion and enterohepatic circulation of the radioactive compound.
Pharmacokinetic Parameter Analysis
This compound exhibits specific pharmacokinetic parameters that define its absorption, distribution, and elimination characteristics in the body.
This compound is absorbed rapidly and almost completely from the gastrointestinal tract following oral administration. uni.luinvivochem.cn Preclinical pharmacokinetic studies have shown a dose-dependent increase in plasma levels, with peak plasma concentrations (Cmax) ranging from 6.9 to 19.6 ng/ml and a time to maximum concentration (tmax) between 2 to 4 hours when administered in doses of 25-100 mg. uni.lu The unchanged drug and its metabolites are rapidly distributed to tissues. uni.luinvivochem.cn The apparent volume of distribution for this compound is reported as 109 L/kg. uni.luinvivochem.cn Both this compound and its major active metabolite, northis compound, exhibit high plasma protein binding, accounting for 97% of the administered dose. uni.luinvivochem.cnwikipedia.orgwikipedia.org
The elimination half-life of this compound has been reported to be approximately 21 hours. uni.luinvivochem.cn Other sources indicate a half-life ranging from 13.7 to 15.9 hours figshare.comamazonaws.com, and 14 hours. wikipedia.orgwikipedia.org The half-life of its active metabolite, northis compound, is reported to be 12 hours. figshare.comamazonaws.com The apparent oral clearance of this compound is 4.6 mg/h.kg. uni.luinvivochem.cn
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 7-13% | nucleos.comnih.govfigshare.comamazonaws.com |
| Tmax (25-100 mg dose) | 2-4 hours | uni.lu |
| Cmax (25-100 mg dose) | 6.9-19.6 ng/ml | uni.lu |
| Volume of Distribution | 109 L/kg | uni.luinvivochem.cn |
| Plasma Protein Binding | 97% (this compound & Northis compound) | uni.luinvivochem.cnwikipedia.orgwikipedia.org |
| Elimination Half-life | 14-21 hours (this compound) | uni.luinvivochem.cnwikipedia.orgwikipedia.orgfigshare.comamazonaws.com |
| Elimination Half-life | 12 hours (Northis compound) | figshare.comamazonaws.com |
| Apparent Oral Clearance | 4.6 mg/h.kg | uni.luinvivochem.cn |
Table 2: Major Metabolites of this compound and Their Characteristics
| Metabolite | Activity Status | Primary Metabolic Pathway(s) | Key Enzymes Involved |
| Northis compound | Active | N-demethylation | CYP1A2, CYP3A4 |
| 2-Hydroxythis compound | Inactive | Hydroxylation | CYP1A2 |
| 3-Hydroxythis compound | Inactive | Hydroxylation | CYP2D6 |
| This compound-S-oxide | Inactive | Oxygenation of S atom | CYP3A4, CYP1A1, CYP1A2, CYP2B6 |
| This compound N-oxide | Inactive | Oxygenation of N atom | Not explicitly quantified |
Preclinical Research on Zotepine
Animal Models of Psychosis and Antipsychotic-like Effects
Preclinical research on zotepine frequently employs animal models designed to mimic aspects of psychosis and evaluate the compound's antipsychotic-like efficacy. These models provide insights into its potential to alleviate symptoms observed in psychotic disorders.
Methamphetamine-Induced Hyperlocomotion Assays
The methamphetamine-induced hyperlocomotion assay is a widely utilized animal model for evaluating the antipsychotic-like effects of compounds. This model assesses the ability of a substance to counteract the increased locomotor activity induced by methamphetamine, which is considered a proxy for psychomotor agitation seen in psychosis.
In studies involving mice, both this compound and its major metabolite, northis compound, have demonstrated antipsychotic-like effects in the methamphetamine-induced hyperlocomotion test. At doses exceeding 1 mg/kg intraperitoneally (i.p.), both compounds exhibited similar efficacy in reducing methamphetamine-induced hyperactivity. citeab.com The assessment typically involves quantifying the total distance traveled by the animals or expressing drug-induced locomotion as a ratio relative to basal locomotion. massbank.eu
Table 1: Effects of this compound and Northis compound on Methamphetamine-Induced Hyperlocomotion in Mice
| Compound | Dose (mg/kg, i.p.) | Antipsychotic-like Effect (Reduction in Hyperlocomotion) | Reference |
| This compound | > 1 | Similar to Northis compound | citeab.com |
| Northis compound | > 1 | Similar to this compound | citeab.com |
Catalepsy Induction and Extrapyramidal Symptom Assessment
The catalepsy test is a crucial preclinical assay used to predict the likelihood of a potential antipsychotic agent to induce extrapyramidal symptoms (EPS), a common motor side effect associated with some antipsychotic medications. Catalepsy in laboratory animals is characterized by a failure to spontaneously correct an externally imposed posture. fishersci.caresearchgate.net
Preclinical findings indicate that this compound induces minimal catalepsy, suggesting a low propensity for causing motor side effects. wikipedia.orgnih.gov In contrast, its major metabolite, northis compound, did not induce catalepsy even at doses up to 10 mg/kg i.p. citeab.com This differentiates this compound from typical neuroleptics, such as haloperidol (B65202), which are known to induce significant catalepsy. fishersci.caresearchgate.netwikipedia.org The doses required to induce catalepsy typically correlate with approximately 80% occupation of dopamine (B1211576) D2 receptors in the striatum, a higher occupancy than the 65-70% generally considered effective for antipsychotic-like actions. fishersci.caresearchgate.net The similar affinities of this compound for dopamine D1 and D2 receptors, akin to clozapine (B1669256), may contribute to its reduced EPS profile. wikipedia.org
Table 2: Catalepsy Induction by this compound and Northis compound
| Compound | Catalepsy Induction | Implication for EPS Liability | Reference |
| This compound | Little | Minimal EPS risk | wikipedia.orgnih.gov |
| Northis compound | None (up to 10 mg/kg i.p.) | Very low EPS risk | citeab.com |
Neurochemical Studies in Animal Brain Regions
Neurochemical investigations in animal brain regions provide critical insights into how this compound modulates neurotransmitter systems, which is fundamental to understanding its therapeutic effects.
Microdialysis Investigations of Neurotransmitter Release (Dopamine, GABA, Glutamate (B1630785), Norepinephrine)
Microdialysis studies in animal models have elucidated this compound's impact on the extracellular levels of key neurotransmitters. Systemic administration of this compound has been shown to dose-dependently increase the release of L-glutamate, gamma-aminobutyric acid (GABA), dopamine, and norepinephrine (B1679862) in the prefrontal cortex. nih.gov
Specifically, in the medial prefrontal cortex (mPFC) of freely moving rats, this compound increased the extracellular levels of noradrenaline, dopamine, GABA, and glutamate, without significantly affecting serotonin (B10506) (5-HT) levels. mpg.de This effect is attributed to this compound's activation of neuronal activity in several brain nuclei, including the ventral tegmental area (VTA), locus coeruleus (LC), dorsal raphe nucleus (DRN), and mediodorsal thalamic nucleus (MTN), which subsequently enhances neurotransmitter release in the mPFC. mpg.de
Furthermore, this compound's stimulatory effects on astroglial L-glutamate release, mediated through activated hemichannels and connexin43 (Cx43) trafficking to the astroglial plasma membrane, were observed to be suppressed by an Akt inhibitor. nih.gov This suggests that this compound enhances astroglial L-glutamatergic transmission, potentially via the activation of Akt signaling. nih.gov The elevation of cortical dopamine levels by this compound is more likely to result from its inhibition of the norepinephrine transporter rather than direct dopamine receptor blockade in this region.
Table 3: Neurotransmitter Release in Rat Prefrontal Cortex (mPFC) Following this compound Administration
| Neurotransmitter | Effect on Extracellular Levels in mPFC | Reference |
| Dopamine | Increased | nih.govmpg.de |
| GABA | Increased | nih.govmpg.de |
| Glutamate | Increased | nih.govmpg.de |
| Norepinephrine | Increased | nih.govmpg.de |
| Serotonin (5-HT) | No significant effect | mpg.de |
Electrophysiological Studies and Seizure Threshold Modulation
Electrophysiological studies in animal models are crucial for understanding how compounds influence neuronal excitability and seizure susceptibility. While this compound is clinically associated with a higher incidence of seizures compared to other antipsychotics, preclinical electrophysiological investigations directly focused on its modulation of seizure threshold in animal models are less detailed in the provided information. mpg.de However, clinical observations indicate that this compound dose-dependently increases slow wave activity in electroencephalograms (EEGs), a finding also noted with clozapine. nih.gov Animal models are widely employed to quantify seizure susceptibility and evaluate the effects of various drugs on seizure threshold.
Evaluation in Animal Models of Affective Disorders
Preclinical research also explores the potential of this compound in the context of affective disorders, given its reported clinical effectiveness in conditions such as bipolar disorder. nih.gov
In animal models of affective disorders, specifically the forced-swim test, the major metabolite of this compound, northis compound, demonstrated an antidepressant-like effect. citeab.com In contrast, this compound itself did not show such an effect in this particular test. citeab.com Northis compound's antidepressant-like action is further supported by its ability to significantly antagonize reserpine-induced hypothermia, which suggests an in vivo inhibition of the norepinephrine transporter. citeab.com This potent inhibitory action on norepinephrine transporters is believed to contribute to northis compound's antidepressant-like profile and its lower propensity for inducing extrapyramidal symptoms. citeab.com Abnormalities in astroglial transmission have also been implicated in the pathophysiology of affective disorders. nih.gov
Table 4: Effects of this compound and Northis compound in Animal Models of Affective Disorders
| Compound | Model | Observed Effect | Reference |
| This compound | Forced-swim test | No antidepressant-like effect | citeab.com |
| Northis compound | Forced-swim test | Antidepressant-like effect | citeab.com |
| Northis compound | Reserpine-induced hypothermia | Antagonized hypothermia | citeab.com |
Forced-Swim Test and Antidepressant-like Effects
The forced-swim test (FST), originally developed by Porsolt et al., is a widely utilized animal model in preclinical research to assess the antidepressant-like effects of pharmacological interventions jneurology.comjneurology.comresearchgate.net. In this test, rodents are placed in a cylinder of water from which there is no escape, and their behavior is scored as active (swimming and climbing) or passive (immobility) jneurology.comjneurology.comresearchgate.net. A reduction in passive behavior, specifically immobility, is interpreted as an antidepressant-like effect, provided it is not accompanied by an increase in general locomotor activity that could lead to a false positive result jneurology.comjneurology.comresearchgate.net.
Reserpine-Induced Hypothermia
The reserpine-induced hypothermia (RIH) test is another preclinical model employed to evaluate potential antidepressant-like properties of compounds. Reserpine is known to deplete monoamines, including serotonin, norepinephrine, and dopamine, from the brain, leading to a decrease in body temperature (hypothermia) juniperpublishers.comresearchgate.net. This monoamine depletion is associated with depression-like syndromes in animals juniperpublishers.comresearchgate.net. Therefore, the ability of a compound to antagonize or reverse reserpine-induced hypothermia suggests a potential antidepressant-like action juniperpublishers.comwikipedia.org.
Northis compound, the active metabolite of this compound, has been shown to reverse reserpine-induced hypothermia researchgate.net. This finding further supports the antidepressant-like profile associated with this compound's pharmacological actions, particularly through its metabolite's influence on monoaminergic systems.
Comparative Preclinical Pharmacological Profiles
This compound's pharmacological profile has been extensively compared with other antipsychotic drugs, both atypical and typical, in preclinical tests designed to predict antipsychotic efficacy and the likelihood of extrapyramidal symptoms (EPS) nih.gov.
This compound versus Clozapine and Other Atypical Antipsychotics
This compound is classified as an atypical antipsychotic and shares structural similarities with clozapine nih.govmdpi.com. A key characteristic distinguishing atypical antipsychotics from typical ones is their lower propensity to induce extrapyramidal symptoms oup.com.
Receptor Binding Affinities: Like clozapine, this compound exhibits very similar affinities for cloned human dopamine D1 and D2 receptors nih.gov. This balanced inhibition of D1 and D2 receptors has been suggested as a factor contributing to a reduced EPS profile in humans, as an imbalance favoring D1 over D2 receptors has been linked to dyskinesias nih.gov. This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with other atypical antipsychotics mdpi.com. Many atypical antipsychotics, including clozapine, olanzapine (B1677200), quetiapine (B1663577), risperidone (B510), ziprasidone, sertindole, and this compound, share a common feature of greater 5-HT2 versus D2 antagonism, which is hypothesized to predict their atypicality jpn.ca.
Impact on Glutamatergic Transmission: Preclinical studies have shown that this compound enhances astroglial glutamatergic transmission and the expression of Connexin 43 (Cx43) in the plasma membrane mdpi.com. These effects are similar to those observed with clozapine and quetiapine, although this compound's effects were more pronounced at therapeutically relevant concentrations mdpi.com.
Catalepsy Induction: In animal models, this compound induces little catalepsy nih.gov. Catalepsy induction is a preclinical measure often used to predict the likelihood of motor side effects, such as EPS, in humans nih.gov. This low catalepsy induction aligns this compound with the profile of atypical antipsychotics like clozapine, which also exhibit minimal motor side effects nih.govoup.com.
This compound versus Typical Neuroleptics (Haloperidol, Chlorpromazine)
Typical neuroleptics such as haloperidol and chlorpromazine (B137089) are known to produce significant extrapyramidal symptoms oup.comnih.gov. Their mechanism primarily involves blocking postsynaptic mesolimbic dopaminergic receptors mims.comwikipedia.org.
Dopaminergic Receptor Affinities: A comparative study investigated the inhibitory effects of this compound, chlorpromazine (CPZ), and haloperidol (HAL) on various dopamine receptor subtypes (D1, D2, D3, D4) in rat striatal and bovine caudate nucleus membranes nih.gov. The estimated K-values (dissociation constants), which indicate receptor binding affinity (lower K-value signifies higher affinity), are presented in the table below.
Table 1: Estimated K-values (nM) for Dopamine Receptor Subtypes nih.gov
| Receptor Subtype | This compound (nM) | Chlorpromazine (nM) | Haloperidol (nM) |
| D1 | 34.4 | 152 | 244 |
| D2 | 37.4 | 7.1 | 2.4 |
| D3 | 73.1 | 15.2 | 22.4 |
| D4 | 9.5 | 65.3 | 3.1 |
Note: Lower K-values indicate higher binding affinity.
As shown in the table, this compound binds with higher affinity to D4 receptors compared to D1, D2, and D3 subtypes nih.gov. Furthermore, this compound demonstrates higher affinity for D1 receptors but lower affinity for D2 and D3 receptors when compared to chlorpromazine and haloperidol nih.gov. Haloperidol nonselectively inhibits postsynaptic dopaminergic D2 receptors mims.com.
Catalepsy Induction and EPS Propensity: In contrast to typical neuroleptics, this compound induces little catalepsy in animal models nih.gov. This preclinical finding suggests that this compound should cause minimal motor side effects, a significant advantage over typical antipsychotics that are characterized by a high propensity for EPS nih.govoup.com. This compound's potent and long-lasting inhibition of dopaminergic behavioral responses in animals also predicts a prolonged antipsychotic action nih.gov.
Clinical Research on Zotepine: Efficacy and Therapeutic Applications
Randomized Controlled Trials and Systematic Reviews
Randomized controlled trials (RCTs) and systematic reviews form the cornerstone of evidence-based medicine, providing critical insights into the efficacy of pharmacological interventions like zotepine. Several such studies have been conducted to evaluate this compound's role in schizophrenia treatment. A 2006 Cochrane review, encompassing 11 studies with 966 participants, noted that most outcomes were short-term (4-12 weeks) nih.govnih.govcochrane.org. The review concluded that while this compound might be a valuable addition to atypical antipsychotics, more robust data from existing and new well-designed long-term pragmatic randomized trials are needed to increase confidence in its effects nih.govnih.govcochrane.org. Another meta-analysis, which included 15 randomized placebo- or antipsychotic comparator-controlled trials, assessed this compound's efficacy in the global psychopathology of schizophrenia tandfonline.com.
Methodological Considerations in Clinical Trial Design (Randomization, Blinding, Duration, Outcome Measures)
The methodological rigor of clinical trials is paramount for generating reliable evidence. Key considerations in the design of this compound trials, as with other antipsychotic studies, include randomization, blinding, study duration, and the selection of appropriate outcome measures.
Randomization: Randomization is crucial to minimize selection bias and ensure that treatment groups are comparable at baseline. Studies evaluating this compound have frequently employed randomized designs to compare its efficacy against placebo or other antipsychotics fma.org.twnih.govthieme-connect.comelsevier.esnih.govnih.gov.
Blinding: Double-blind methodologies are widely used in this compound research to prevent bias from participants, investigators, or outcome assessors knowing the assigned treatment fma.org.twthieme-connect.comnih.govnih.govthieme-connect.comoup.com. This is particularly important for subjective assessments like symptom ratings oup.com. However, some studies have been open-label nih.govtandfonline.com.
Duration: The duration of this compound clinical trials has varied, with many short-term studies (e.g., 4-12 weeks) nih.govnih.govcochrane.org. For instance, one double-blind study compared this compound and haloperidol (B65202) over a 6-week period fma.org.tw. Longer-term studies, such as a one-year naturalistic clinical trial, have also been conducted to assess maintenance treatment tandfonline.comnih.gov. The short duration of many trials can be a limitation, as long-term effects and sustained efficacy are crucial for chronic conditions like schizophrenia psychiatrist.com.
Efficacy in Schizophrenia Spectrum Disorders
This compound has been investigated for its efficacy across various symptom domains in schizophrenia spectrum disorders.
Positive Symptom Reduction
Clinical trials have shown evidence of this compound's efficacy in reducing positive symptoms of schizophrenia, such as hallucinations and delusions fma.org.tw. A meta-analysis of placebo-controlled trials indicated a significantly greater reduction in BPRS scores with this compound therapy compared to placebo tandfonline.com. For instance, one randomized controlled trial found a statistically significant 20% mean reduction in BPRS endpoint scores in favor of this compound over placebo at eight weeks nih.govcochrane.org. Another study observed that a BPRS positive subscale score reduction of 4 at week 1, and 6 at week 2, served as optimal cutoff points for predicting eventual response at week 4, demonstrating this compound's impact on positive symptoms early in treatment psychiatrist.com.
Table 1: Positive Symptom Reduction in this compound Trials
| Study (Primary Outcome Measure) | Comparator | Outcome (this compound vs. Comparator) | Significance | Reference |
| Cooper 1999a (BPRS 20% reduction) | Placebo | Favored this compound | Statistically Significant | nih.govcochrane.org |
| Moller 2004 (PANSS positive change) | Placebo | Not significant | Not significant | nih.gov |
| Taiwan Study (PANSS, BPRS, CGI) | Haloperidol | No significant differences | Not significant | fma.org.tw |
| Early Prediction Model (BPRS positive subscale change) | N/A (this compound only) | Significant reduction at Week 1 & 2 | p < 0.001 | psychiatrist.com |
Negative Symptom Improvement
This compound has been claimed to be particularly effective for negative symptoms of schizophrenia nih.govnih.govcochrane.orgnih.govtandfonline.comnih.govresearchgate.net. A meta-analysis performed on seven double-blind studies, using the SANS scale, investigated this compound's effect on negative symptoms tandfonline.comnih.gov. While one trial showed significant improvement in acute negative symptoms favoring this compound, other trials showed trends in its favor tandfonline.comnih.gov. The meta-analysis concluded that this compound was significantly better than either placebo or conventional antipsychotic comparators in treating acute negative symptoms tandfonline.comnih.gov. A one-year naturalistic clinical trial also reported significant improvements in negative symptoms, as measured by SANS total and global scores, which were maintained to end-point tandfonline.comnih.gov.
However, a randomized double-blind multicenter trial comparing this compound to placebo in patients with stable primary negative symptoms found no superior efficacy of this compound with respect to the PANSS negative symptoms subscale thieme-connect.comnih.gov. Although patients receiving this compound showed a pronounced reduction, it was not statistically different from a marked placebo response thieme-connect.comnih.gov. The authors suggested that a high placebo response, a potentially low dose of this compound, and a short study period might have contributed to this finding thieme-connect.comnih.gov.
Table 2: Negative Symptom Improvement in this compound Trials
| Study (Primary Outcome Measure) | Comparator | Outcome (this compound vs. Comparator) | Significance | Reference |
| Meta-analysis (SANS) | Placebo/Conventional Antipsychotics | Significantly better than comparators | Statistically Significant | tandfonline.comnih.gov |
| Moller 2004 (PANSS negative change) | Placebo | No superior efficacy (high placebo response) | Not statistically different | nih.govthieme-connect.comnih.gov |
| Cooper 1999a (SANS) | Placebo | Significantly lower scores for negative symptoms | Statistically Significant | nih.gov |
| One-year naturalistic trial (SANS) | N/A (this compound only) | Significant improvements maintained | Statistically Significant | tandfonline.comnih.gov |
Cognitive Symptom Enhancement
Table 3: Cognitive Symptom Enhancement in this compound Trials
| Study (Cognitive Outcome Measure) | Comparator | Outcome (this compound vs. Comparator) | Significance | Reference |
| Meyer-Lindberg 1997 (Maze tests: passage time, route, motor errors) | Clozapine (B1669256) | Improvement evident in both groups, more pronounced with this compound | Statistically Significant (for this compound's more pronounced improvement) | nih.govthieme-connect.com |
| Klieser 1996 (Syndrome Short Test) | Other atypicals | No clear differences | Not significant | nih.govcochrane.org |
Affective Symptom Stabilization
Clinical research indicates that this compound can contribute to the stabilization of affective symptoms in individuals with schizophrenia. Its mechanism, including norepinephrine (B1679862) reuptake inhibition, is thought to play a role in improving depressive and other affective symptoms. cambridge.orgamazonaws.com While psychotic and manic symptoms may show improvement within approximately one week, the full effect on affective stabilization can take several weeks to manifest. cambridge.orgamazonaws.com Furthermore, a meta-analysis highlighted this compound as one of the antipsychotics demonstrating notable standardized mean differences (SMDs) for the improvement of negative symptoms, which often encompass affective flattening and other related emotional deficits. taylorandfrancis.com
Aggressive Symptom Management
This compound has shown utility in the management of aggressive symptoms. Antipsychotic medications, including atypical agents like this compound, are known to reduce agitation and aggression frequently associated with various psychiatric conditions, such as acute mania. mdpi.com In an open pilot study involving severely manic patients, who often present with agitation and aggressive behaviors, this compound demonstrated a rapid therapeutic effect. nih.gov Specifically, this compound has been observed to improve aggressive symptoms in patients diagnosed with schizophrenia. cambridge.orgamazonaws.com A comparative study evaluating this compound against risperidone (B510) in acutely ill, hospitalized schizophrenic patients experiencing agitation reported that both treatments led to significant reductions in agitation scores, as measured by the Positive and Negative Syndrome Scale-Excited Component (PANSS-EC) total scores. nih.gov
Treatment-Resistant Schizophrenia Studies
This compound has been explored for its efficacy in patients with treatment-resistant schizophrenia. It has been found to be effective in managing both positive and negative symptoms of schizophrenia, with its efficacy demonstrated in open-label clinical trials, including those involving treatment-resistant cases. nih.govnih.gov this compound possesses a pharmacological profile that shares similarities with clozapine, an antipsychotic widely recognized for its effectiveness in treatment-refractory schizophrenia. nih.govresearchgate.net
However, direct comparative studies have provided mixed results. A 12-week prospective, randomized study investigating the effect of switching from clozapine to this compound in patients with schizophrenia indicated that those in the this compound group experienced a significant increase in Brief Psychiatric Rating Scale (BPRS) scores, suggesting a potential worsening of psychosis compared to the clozapine group. nih.gov
Efficacy in Bipolar Disorder and Acute Mania
Several clinical studies have reported the effectiveness of this compound in the treatment of bipolar disorder and acute manic episodes. wikipedia.orgcambridge.orgnih.govvghtpe.gov.twmdpi.comtandfonline.com An open pilot study evaluating this compound monotherapy in severely manic patients (mean Young-Mania Rating Scale (Y-MRS) baseline score of 45 ± 7) demonstrated its rapid therapeutic effect. Nine out of ten patients (90%) were classified as responders, defined by a 50% reduction in their Y-MRS score, with five of these patients responding within four days. nih.gov
This compound has been shown to markedly improve manic symptoms in 75% of patients diagnosed with manic-depressive psychosis or manic schizoaffective psychosis, with all patients experiencing at least slight improvement. researchgate.net In a single-blind, comparative study, this compound, when administered in combination with a mood stabilizer (either lithium or valproate), was found to be as effective as haloperidol in treating moderate-to-severe mania during the acute phase. nih.gov A comprehensive review of 24 studies on antipsychotic agents in bipolar mania concluded that this compound, among other agents, demonstrated superior efficacy when used as monotherapy or as an adjunct to mood stabilizers. dovepress.com
Table 1: this compound Efficacy in Acute Mania (Pilot Study Data)
| Outcome Measure | Baseline Mean Y-MRS Score | Responders (≥50% Y-MRS reduction) | Rapid Responders (within 4 days) |
| Young-Mania Rating Scale | 45 ± 7 (n=10) | 9 out of 10 patients (90%) | 5 out of 10 patients (50%) |
Note: Data derived from an open pilot study on this compound monotherapy in severely manic patients. nih.gov
Comparative Efficacy Studies with Other Antipsychotics
This compound versus Clozapine
Table 2: Comparative Efficacy: this compound vs. Clozapine in Schizophrenia (Selected Data)
| Comparison Metric | This compound Outcome | Clozapine Outcome | Source |
| Overall Symptom Reduction (SMD) | 0.49 (for acute schizophrenia) | 0.88 (for acute schizophrenia) | washington.edu |
| General Mental State (BPRS total) | Higher average scores (less improvement) | Lower average scores (more improvement) | cochrane.orgnih.gov |
| Clinically Significant Response | Less effective (RR 8.23 for no response) | More effective | researchgate.netnih.govcochrane.org |
Note: SMD = Standardized Mean Difference; BPRS = Brief Psychiatric Rating Scale; RR = Relative Risk.
This compound versus Risperidone
However, a 2010 Cochrane review found no significant difference in mental state scores between this compound and risperidone in short-term outcomes, regardless of the risperidone dosage (4 mg or 8 mg). cochrane.orgnih.gov Furthermore, an open-label, randomized controlled trial comparing this compound and risperidone in acutely ill, hospitalized schizophrenic patients experiencing agitation found no significant differences in the changes in PANSS-EC total scores and PANSS total scores from baseline to endpoint between the two treatment groups. This suggests that this compound was as effective as risperidone in managing agitation in this patient population. nih.gov
Table 3: Comparative Efficacy: this compound vs. Risperidone in Schizophrenia (Selected Data)
| Comparison Metric | This compound Outcome | Risperidone Outcome | Source |
| Overall Symptom Reduction (SMD) | 0.49 (for acute schizophrenia) | 0.56 (for acute schizophrenia) | wikipedia.orgwashington.edu |
| Mental State (BPRS total) | No significant difference compared to risperidone | No significant difference compared to this compound | cochrane.orgnih.gov |
| Agitation (PANSS-EC total) | Significant reduction, comparable to risperidone | Significant reduction, comparable to this compound | nih.gov |
Note: SMD = Standardized Mean Difference; BPRS = Brief Psychiatric Rating Scale; PANSS-EC = Positive and Negative Syndrome Scale-Excited Component.
This compound versus Olanzapine (B1677200)
Clinical studies have explored the comparative efficacy of this compound and olanzapine in treating schizophrenia. One prospective, randomized, single-blind, parallel clinical study involving 112 patients with schizophrenia aimed to evaluate the efficacy of this compound against olanzapine over a six-week period. While the study's specific efficacy outcomes were not detailed in the available information, it indicates direct comparative research between these two compounds.
Broader meta-analyses provide a comparative context for olanzapine within the landscape of second-generation antipsychotics. Olanzapine has demonstrated superiority over several other atypical antipsychotics, including aripiprazole (B633), quetiapine (B1663577), risperidone, and ziprasidone, in terms of efficacy. In a hierarchical ranking of antipsychotics, olanzapine, alongside amisulpride (B195569) and clozapine, was found to be significantly more effective than other agents in the analysis, with this compound also grouped with those that were at least as efficacious as older drugs. This suggests that while olanzapine has a strong efficacy profile, this compound's position relative to olanzapine may vary depending on the specific outcome measured and the study population.
This compound versus Quetiapine
Direct comparative efficacy data between this compound and quetiapine is not extensively highlighted in the available research. However, meta-analyses offer insights into the relative efficacy of quetiapine compared to other second-generation antipsychotics. For instance, olanzapine and risperidone have been reported to be more efficacious than quetiapine and ziprasidone. Similarly, amisulpride, clozapine, and olanzapine were ranked higher in efficacy than aripiprazole, quetiapine, and ziprasidone. A Cochrane review that aimed to compare this compound with various second-generation antipsychotics, including quetiapine, did not present specific findings for a direct this compound-quetiapine comparison in its main results.
This compound versus Haloperidol
Several studies have compared the efficacy of this compound, an atypical antipsychotic, with haloperidol, a typical antipsychotic. A 6-week double-blind, randomized study in Taiwanese patients with schizophrenia found no significant differences in efficacy between this compound (150 mg/day) and haloperidol (9 mg/day) when assessed by reductions in PANSS, BPRS, and CGI scores.
In another randomized, double-blind, 8-week trial involving patients with acute exacerbation of schizophrenia, this compound (150-300 mg) demonstrated a greater improvement in Brief Psychiatric Rating Scale (BPRS) scores compared to haloperidol (10-20 mg), with mean BPRS scores improving by -17.03 for this compound versus -13.45 for haloperidol. Furthermore, scores on the Scale for the Assessment of Negative Symptoms (SANS) showed significantly more improvement with this compound (-23.82) than with haloperidol (-15.15).
This compound versus Paliperidone (B428), Aripiprazole, and other Second-Generation Antipsychotics
Paliperidone: Direct comparative efficacy studies between this compound and paliperidone are not detailed in the provided search results. However, a meta-analysis suggested that clozapine, amisulpride, olanzapine, and risperidone were significantly more effective than first-generation antipsychotics, and these formed a group that was also significantly more effective than other agents in the analysis, with the exception of paliperidone and this compound. This implies a potential comparable efficacy between paliperidone and this compound to this more effective group, though the effect size differences were noted as small.
Aripiprazole: Research indicates that olanzapine demonstrated superior efficacy compared to aripiprazole. Additionally, a meta-analysis suggested that aripiprazole was only as efficacious as older antipsychotic drugs. There is no direct comparative efficacy data between this compound and aripiprazole presented in the search results.
Other Second-Generation Antipsychotics (SGAs):
Clozapine: Clinical trials have shown that clozapine is generally more effective than this compound. Specifically, clozapine was found to be more effective in terms of global state and mental state scores (BPRS total) in randomized controlled trials.
Risperidone: In comparative studies, no significant difference in mental state scores was found between this compound and risperidone (at 4 mg and 8 mg doses). A Cochrane review also suggested that the efficacy of this compound might be comparable to risperidone.
Remoxipride: When this compound was compared with remoxipride, no significant difference in mental state was observed.
Long-Term Efficacy and Relapse Prevention
This compound has demonstrated effectiveness in the long-term management of schizophrenia, particularly in delaying relapse. It can be utilized to prevent recurrence in patients with chronic schizophrenia.
A one-year naturalistic clinical trial evaluating this compound's efficacy in patients with acute exacerbation of schizophrenia reported significant improvements. Mean BPRS total scores were reduced from 51.7 at baseline to 40.8 at the study's endpoint (P<0.05). Similar significant reductions were observed across all study time-points for BPRS total and subscores, Clinical Global Impression (CGI) severity and improvement, and Scale for the Assessment of Negative Symptoms (SANS) total and global scores. Clinically significant improvements in acute symptoms, noted early in the study, were sustained until the endpoint.
In terms of relapse prevention, this compound is considered among the most effective antipsychotics. A meta-analysis comparing new antipsychotics with placebo found a statistically significant superiority for this compound in reducing raw relapse rates (Number Needed to Treat [NNT] = 3, 95% CI = 2–6). When relapse rates were estimated from survival curves, this compound showed an even more pronounced superiority (NNT = 2, 95% CI = 1.7–3.2). Furthermore, studies indicated that fewer patients treated with this compound withdrew from trials due to a lack of efficacy when compared to placebo.
Clinical Research on Zotepine: Adverse Effect Mechanisms and Management
Neurological Adverse Effects
Seizure Risk and Underlying Mechanisms
Zotepine is recognized for its association with a significant risk of convulsions, a characteristic it shares with other atypical antipsychotics like clozapine (B1669256) and quetiapine (B1663577). Clinical studies have indicated that this compound dose-dependently increases the risk of seizures mdpi.comnih.govresearchgate.net. The reported incidence of this compound-induced convulsions in large sample studies ranges from approximately 6% to 17% mdpi.com. Notably, the minimum dose at which convulsion risk is observed (350 mg/day) falls within the approved therapeutic daily dose range for this compound (150-450 mg/day) mdpi.com. The average time to onset for this compound-induced convulsions (approximately 7 weeks) has been reported to be faster compared to clozapine (12 weeks) mdpi.com. Rapid titration of this compound doses is also considered a risk factor for convulsions mdpi.com.
Electroencephalogram (EEG) changes are a notable aspect of this compound's neurological impact. Clinical studies have shown that this compound dose-dependently increases slow wave activity in EEGs, a finding similar to that observed with clozapine mdpi.com. Furthermore, antipsychotic medications, including this compound, can induce EEG abnormalities resembling seizure activities at a rate that may exceed the frequency of actual drug-induced seizures nih.govmedlink.com.
The underlying mechanisms contributing to this compound's seizure risk are multifaceted. A proposed mechanism involves this compound's stimulatory effect on astroglial L-glutamate release, mediated by the direct activation of connexin43 (Cx43)-containing hemichannels mdpi.com. This enhanced glutamatergic transmission is thought to contribute to convulsive activity. Additionally, this compound has been reported to influence the seizure threshold in the amygdaloid nucleus drugbank.com. Generally, almost all first and second-generation antipsychotics are known to lower the seizure threshold in a dose-dependent manner nih.gov. This compound's high affinity for 5-HT1 binding sites in the cerebral cortex is also considered a potential factor in inducing seizures medlink.com.
Table 1: Comparison of this compound and Clozapine Seizure Risk Characteristics
| Characteristic | This compound | Clozapine |
| Incidence Rate | ~6-17% mdpi.com | ~1-7.5% mdpi.com |
| Dose-Dependent Risk | Yes (e.g., >325 mg/day) nih.gov | Yes (e.g., >600 mg/kg/day) mdpi.com |
| Average Onset Time | ~7 weeks mdpi.com | ~12 weeks mdpi.com |
| EEG Changes | Dose-dependent increase in slow waves mdpi.com | Dose-dependent increase in slow waves mdpi.com |
| Rapid Titration Risk | Yes mdpi.com | Yes mdpi.com |
Neuroleptic Malignant Syndrome (NMS)
Neuroleptic Malignant Syndrome (NMS) is a rare but potentially life-threatening adverse drug reaction associated with almost any neuroleptic (antipsychotic) medication, including atypical agents like this compound rjn.com.rocambridge.orgclevelandclinic.org. NMS is clinically characterized by a constellation of symptoms including high fever (hyperthermia), severe muscle rigidity, altered mental status, and autonomic nervous system dysfunction (dysautonomia), which can manifest as diaphoresis, tachycardia, tachypnea, and labile blood pressure rjn.com.roclevelandclinic.orgbinasss.sa.cr.
The precise pathophysiologic mechanisms of NMS are not yet fully elucidated, but it is widely believed to stem from an altered central dopamine-related transmission, primarily due to dopaminergic blockade rjn.com.robinasss.sa.cr. Specifically, dopamine (B1211576) D2 receptor antagonism is a leading hypothesis for its causation clevelandclinic.org. NMS can manifest following a single dose, an increasing dose, or even a stable dose of the neuroleptic medication clevelandclinic.org.
Complications of NMS are severe and can include rhabdomyolysis (muscle breakdown), acute renal failure, cardiac arrhythmias, circulatory collapse, and disseminated intravascular coagulation (DIC) frontiersin.org. Management of NMS necessitates immediate discontinuation of the causative antipsychotic cambridge.orgfrontiersin.org. Supportive care, often in an intensive care unit, includes the use of muscle relaxants and close physiological monitoring binasss.sa.cr. Pharmacological interventions may involve dopamine agonists such as bromocriptine (B1667881) and amantadine, as well as peripheral muscle relaxants like dantrolene (B1669809) dovepress.com. Historically, anticholinergic agents have also been utilized in the management of NMS dovepress.com.
Cardiovascular System Effects
QTc Interval Prolongation and Associated Risks
This compound has been shown to cause a dose-dependent prolongation of the QTc interval on an electrocardiogram cambridge.orgresearchgate.netnih.gov. The QTc interval is a measure of cardiac repolarization, and its prolongation is a recognized marker for an increased risk of cardiac arrhythmias researchgate.net. A QTc interval greater than 500 ms (B15284909) or an increase of more than 60 ms from baseline is generally considered clinically significant researchgate.net.
The prolongation of the QTc interval carries a risk of developing Torsades de Pointes (TdP), a potentially life-threatening polymorphic ventricular tachyarrhythmia researchgate.netnih.govresearchgate.netnih.gov. TdP can lead to serious adverse events such as syncope, cardiac arrest, ventricular fibrillation, and sudden cardiac death researchgate.netnih.govresearchgate.netnih.govcambridge.org. Research indicates that for every 10 ms increase in the QTc interval, there is an approximate 5-7% increased risk of developing TdP nih.gov.
Several risk factors can predispose patients to QTc prolongation and TdP when taking this compound. These include advanced age (over 65 years), female sex (due to a naturally longer QTc interval and higher risk of drug-induced TdP), pre-existing cardiovascular diseases (such as heart failure or myocardial hypertrophy), congenital long QT syndrome, bradycardia, and electrolyte imbalances (specifically hypokalemia and hypomagnesemia) cambridge.orgnih.govresearchgate.netnih.gov.
Orthostatic Hypotension Mechanisms
Orthostatic hypotension (OH), characterized by a significant drop in blood pressure upon standing that can lead to dizziness or fainting, is a reported adverse effect of this compound cambridge.orgpatsnap.com. The primary mechanism underlying antipsychotic-induced OH, including that caused by this compound, is alpha-adrenergic receptor blockade cambridge.orgpatsnap.comresearchgate.net. This compound exhibits affinity for alpha-adrenergic receptors, and their antagonism can disrupt the body's normal blood pressure regulation upon changes in posture patsnap.com.
OH occurs when the physiological mechanisms responsible for maintaining orthostatic blood pressure control fail nih.govgeekymedics.com. These mechanisms involve the baroreflexes, adequate blood volume, and effective defenses against excessive venous pooling nih.govgeekymedics.com.
Tachycardia and Palpitations
Tachycardia (increased heart rate) and palpitations (awareness of one's own heartbeat) are among the cardiovascular side effects observed with this compound cambridge.orgpatsnap.com. Antipsychotics, in general, have been noted to cause an increase in pulse rate drugbank.com. While specific detailed mechanisms for this compound-induced tachycardia are not extensively elaborated in available research, general mechanisms for drug-induced tachycardia can involve anticholinergic effects, alpha-adrenergic blockade leading to reflex tachycardia, or direct effects on cardiac ion channels. This compound is known to have affinities for muscarinic receptors (contributing to anticholinergic effects) and alpha-adrenergic receptors cambridge.orgpatsnap.com.
Cardiotoxicity
Hepatic and Renal System Effects
This compound's clinical research indicates potential effects on both the hepatic and renal systems, necessitating careful monitoring.
Increased Liver Enzymes
Elevated liver function tests (LFTs) have been reported as an adverse reaction to this compound. mims.com While the exact mechanism for this compound-induced liver enzyme elevation is not extensively detailed in available research, it is a recognized adverse effect. For patients with pre-existing hepatic impairment, weekly monitoring of liver function is recommended for at least the first three months of therapy. mims.comcambridge.org
Potential for Acute Renal Failure
This compound has been associated with the potential for acute renal failure. cambridge.org By 2015, the EMA was conducting pharmacovigilance studies specifically investigating this compound's potential for acute renal failure. drugbank.comnih.gov Furthermore, this compound is contraindicated in patients with a history of nephrolithiasis or acute gout. mims.com In cases of renal impairment, a reduced starting and maximum dose of this compound is generally recommended. cambridge.org
Drug-Drug Interactions and Pharmacokinetic Modulations
This compound's metabolism and effects can be significantly modulated by co-administered drugs, leading to various drug-drug interactions, particularly concerning its metabolism via cytochrome P450 enzymes, its central nervous system (CNS) depressant effects, and its potential for QT prolongation.
Interactions via Cytochrome P450 Enzymes (Inducers, Inhibitors)
This compound is primarily metabolized by CYP1A2 and CYP3A4, with a lesser extent of metabolism by CYP2D6. drugbank.commims.comhiv-druginteractions.org Therefore, drugs that induce or inhibit these enzymes can alter this compound's plasma concentrations.
CYP Inducers: Co-administration with CYP1A2 inducers, such as cigarette smoke, may necessitate an increased this compound dose due to enhanced metabolism and potentially reduced plasma levels. cambridge.org Carbamazepine, a known CYP3A4 inducer, can increase the metabolism of this compound. drugbank.com
CYP Inhibitors: Conversely, inhibitors of CYP1A2 and CYP3A4 can increase this compound plasma concentrations, potentially leading to accumulation and increased risk of adverse effects. For instance, fluoxetine (B1211875) and fluvoxamine, which are CYP inhibitors, have been shown to increase this compound concentrations. mims.comcambridge.orgmedindia.net Ketoconazole, a strong CYP3A4 inhibitor, could also potentially increase this compound levels. fishersci.fifishersci.canih.gov
A summary of common CYP interactions is presented in Table 1.
Table 1: this compound Interactions via Cytochrome P450 Enzymes
| Interacting Drug (Class) | CYP Enzyme(s) Affected | Effect on this compound Metabolism | Effect on this compound Plasma Levels | Clinical Implication |
| Carbamazepine (Inducer) | CYP3A4 | Increased | Decreased | Potential reduced efficacy of this compound drugbank.com |
| Fluoxetine (Inhibitor) | Unspecified CYP | Decreased | Increased | Potential increased adverse effects of this compound mims.comcambridge.orgmedindia.net |
| Fluvoxamine (Inhibitor) | Unspecified CYP | Decreased | Increased | Potential increased adverse effects of this compound medindia.netcrediblemeds.org |
| Ketoconazole (Inhibitor) | CYP3A4 | Decreased | Increased | Potential increased adverse effects of this compound fishersci.fifishersci.canih.gov |
Interactions affecting CNS Depression
This compound itself can cause CNS depression, including sedation and somnolence. drugbank.commims.com Concurrent use with other CNS depressants can amplify these effects, increasing the risk of severe drowsiness and respiratory depression. patsnap.com Drugs that can increase CNS depression when combined with this compound include:
Alcohol: Avoided due to additive CNS depressant effects. mims.commedindia.net
Benzodiazepines: Such as diazepam, which can increase this compound concentrations and enhance CNS depression. mims.comcambridge.orgpatsnap.com
Opioids: Can amplify sedative effects. patsnap.com
Other CNS Depressants: This broad category includes sedatives, certain antihistamines (e.g., hydroxyzine, alimemazine, carbinoxamine), and other antipsychotics (e.g., aripiprazole (B633), asenapine, brexpiprazole, cariprazine, clozapine, olanzapine (B1677200), risperidone). drugbank.comcambridge.orgmedindia.netmedindia.net
Interactions affecting QT Prolongation
This compound produces a dose-dependent prolongation of the QTc interval, which is the corrected QT interval on an electrocardiogram. mims.comcambridge.org This effect can be enhanced by pre-existing conditions like bradycardia, hypokalemia, congenital or acquired long QTc interval, or concomitant use of other drugs that prolong the QTc interval. cambridge.orgnih.gov QTc prolongation carries a risk of developing Torsade de Pointes (TdP), a life-threatening polymorphic ventricular tachyarrhythmia. cambridge.orghiv-druginteractions.orgnih.govnih.gov
Drugs that should be used with caution or avoided due to their potential to prolong the QT interval or cause hypokalemia include:
Antiarrhythmics: Such as quinidine, disopyramide, amiodarone, and sotalol. cambridge.orgmedindia.net
Certain Antibiotics: Including macrolide antibiotics (e.g., azithromycin) and quinolone antibiotics (e.g., moxifloxacin, sparfloxacin). cambridge.orghiv-druginteractions.orgmedindia.netnih.govnih.gov
Other Antipsychotics: Some other antipsychotics are known to prolong the QT interval (e.g., thioridazine, pimozide, sultopride). cambridge.orgnih.govnih.gov
Antidepressants: Including certain tricyclic antidepressants and selective serotonin (B10506) reuptake inhibitors (SSRIs) like citalopram, fluoxetine, and paroxetine. mims.comcambridge.orgmedindia.netnih.govmdpi.comnih.gov
Diuretics: Which can cause hypokalemia, thereby increasing the risk of QT prolongation. medindia.net
Other QT-prolonging agents: Lopinavir/ritonavir, for example, also carries a possible risk of QT prolongation and/or TdP. hiv-druginteractions.org
Monitoring of ECG and electrolytes is recommended before and during this compound treatment, especially with dose increases or when co-administering with other QT-prolonging agents. mims.comcambridge.org
Table 2: this compound Interactions Affecting QT Prolongation
| Interacting Drug Class/Example | Mechanism of Interaction | Clinical Implication |
| Antiarrhythmics (e.g., Quinidine, Amiodarone, Sotalol) cambridge.orgmedindia.net | Additive QTc prolongation | Increased risk of Torsade de Pointes (TdP) cambridge.orgnih.gov |
| Macrolide Antibiotics (e.g., Azithromycin) medindia.net | Potential QTc prolongation | Increased risk of TdP hiv-druginteractions.orgnih.gov |
| Quinolone Antibiotics (e.g., Moxifloxacin, Sparfloxacin) cambridge.orgmedindia.net | Additive QTc prolongation | Increased risk of TdP cambridge.orgnih.govontosight.ai |
| Other Antipsychotics (e.g., Thioridazine, Pimozide) cambridge.orgnih.gov | Additive QTc prolongation | Increased risk of TdP cambridge.orgnih.gov |
| SSRIs (e.g., Fluoxetine, Paroxetine, Fluvoxamine) mims.comcambridge.orgmedindia.netnih.govmdpi.comnih.gov | Potential QTc prolongation (also CYP inhibition) | Increased risk of TdP, increased this compound levels mims.comcambridge.orgmedindia.netnih.gov |
| Diuretics (e.g., Furosemide) medindia.net | Can cause hypokalemia | Increased risk of QTc prolongation and TdP medindia.netnih.gov |
Advanced Drug Delivery Systems for Zotepine
Nanostructured Lipid Carriers (NLCs) for Oral Delivery
Nanostructured Lipid Carriers (NLCs) represent a promising approach for improving the oral delivery of Zotepine. NLCs are colloidal lipid systems composed of a mixture of solid and liquid lipids, stabilized by surfactants jetir.org. This design offers advantages such as high drug loading capacity, enhanced physical stability, and improved drug solubility and permeation jetir.org.
Improved Bioavailability Mechanisms
The primary objective of incorporating this compound into NLCs is to enhance its oral bioavailability ingentaconnect.comnih.gov. This compound's poor oral bioavailability (7-13%) is attributed to its limited aqueous solubility and extensive first-pass metabolism researchgate.netresearchgate.net. NLCs can improve bioavailability by increasing drug solubility, enhancing permeation across biological membranes, and potentially bypassing first-pass metabolism through lymphatic transport jetir.orgactapharmsci.com. The conversion of this compound into an amorphous form within the NLCs, as revealed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) studies, can contribute to improved dissolution and absorption ingentaconnect.comnih.govresearchgate.netresearchgate.net.
Physicochemical Characterization (Size, PDI, ZP)
Optimized this compound-loaded NLC (ZT-NLC) formulations exhibit specific physicochemical characteristics crucial for their performance. Research has shown that an optimized ZT-NLC formulation had a Z-average particle size (Z-avg) of 145.8 ± 2.5 nm, a Polydispersity Index (PDI) of 0.18 ± 0.05, and a Zeta Potential (ZP) of -31.6 ± 1.8 mV ingentaconnect.comnih.govresearchgate.netresearchgate.net. These values indicate a nanosized, homogeneously distributed, and stable colloidal system mdpi.comnih.gov.
Table 1: Physicochemical Characteristics of Optimized ZT-NLC Formulation
| Parameter | Value |
| Z-average (Z-avg) | 145.8 ± 2.5 nm ingentaconnect.comresearchgate.net |
| Polydispersity Index (PDI) | 0.18 ± 0.05 ingentaconnect.comresearchgate.net |
| Zeta Potential (ZP) | -31.6 ± 1.8 mV ingentaconnect.comresearchgate.net |
In Vitro Release Studies and Sustained Release
In vitro release studies of ZT-NLC formulations consistently demonstrate a sustained release profile of this compound ingentaconnect.comnih.govresearchgate.netresearchgate.netdntb.gov.ua. This sustained release is a significant advantage, potentially leading to prolonged therapeutic effects and reduced dosing frequency.
Crystalline Nature and Shape Analysis
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analyses have revealed that the incorporation of this compound into NLCs leads to the conversion of the drug into an amorphous form ingentaconnect.comnih.govresearchgate.netresearchgate.net. This amorphous state can enhance the drug's solubility and dissolution rate. Scanning Electron Microscopy (SEM) studies further confirm that the optimized ZT-NLC formulations exhibit a spherical shape ingentaconnect.comnih.govresearchgate.netresearchgate.net.
In Vivo Pharmacokinetic Enhancement
In vivo pharmacokinetic (PK) studies conducted in male Wistar rats have demonstrated a significant enhancement in the oral bioavailability of this compound when delivered via NLCs. Compared to a this compound coarse suspension (ZT-CS), the optimized ZT-NLC formulation showed a 1.8-fold improvement (p<0.05) in oral bioavailability ingentaconnect.comnih.govresearchgate.netresearchgate.net. This highlights the effectiveness of NLCs as a delivery vehicle for this compound.
Microemulsion Formulations for Brain Targeting
Microemulsion formulations have emerged as a strategy for brain-targeted delivery of this compound, particularly through the intranasal route nih.govnih.govfrontiersin.org. This route offers a direct pathway to the brain, bypassing the blood-brain barrier and avoiding first-pass metabolism associated with oral administration nih.govfrontiersin.org.
An optimized this compound microemulsion (ZTP-ME) formulation designed for intranasal delivery contained 10% w/w oil (Capmul MCM C8), 50% w/w Smix (Labrasol and Transcutol HP), and 40% w/w water nih.govnih.gov. This formulation resulted in a globule size of 124.6 ± 3.52 nm with a low polydispersity index (PDI) of 0.212 ± 0.013 nih.govnih.gov.
In vivo pharmacokinetic studies showed that intranasally administered ZTP-ME achieved a significantly higher Area Under the Curve (AUC0-t24) in the brain (18.63 ± 1.33 h × µg/g) nih.govnih.gov. This represents approximately a 4.3-fold increase compared to oral microemulsion (4.30 ± 0.92 h × µg/g) and a 7.7-fold increase compared to intravenous drug solutions (2.40 ± 0.36 h × µg/g) nih.govnih.gov. These findings indicate that this compound microemulsions, particularly when administered intranasally, can substantially enhance brain distribution, offering a promising strategy for improving this compound's efficacy in central nervous system disorders nih.govnih.gov.
Table 2: Brain AUC0-t24 of this compound Formulations
| Formulation Type | Administration Route | Brain AUC0-t24 (h × µg/g) | Fold Improvement (vs. IV solution) |
| This compound Microemulsion | Intranasal nih.govnih.gov | 18.63 ± 1.33 nih.govnih.gov | 7.7-fold nih.govnih.gov |
| This compound Microemulsion | Oral nih.govnih.gov | 4.30 ± 0.92 nih.govnih.gov | 1.8-fold (approx.) nih.govnih.gov |
| This compound Drug Solution | Intravenous nih.govnih.gov | 2.40 ± 0.36 nih.govnih.gov | - |
Intranasal Delivery Mechanisms and Brain Distribution
Research has explored the intranasal administration of this compound using microemulsions (ZTP-ME) and nanosuspensions to enhance its distribution to the brain. Studies indicate that intranasal administration of ZTP-ME leads to significantly higher this compound concentrations in the brain compared to oral or intravenous routes nih.govnih.govhelsinki.fi. Similarly, this compound nanosuspensions have demonstrated increased brain concentrations following intranasal delivery researchgate.netfrontiersin.org. This enhanced brain distribution is crucial for improving the therapeutic efficacy of this compound for CNS disorders.
Improved Solubility and Permeation Coefficient
A key advantage of advanced delivery systems for this compound is their ability to improve the drug's solubility and permeation across biological membranes. An optimized this compound microemulsion formulation exhibited a 2.8-fold higher permeation coefficient through porcine nasal mucosa when compared to the pure drug nih.govnih.govhelsinki.fi. Nanosuspensions also play a vital role in enhancing the solubility and dissolution rate of poorly water-soluble drugs like this compound, contributing to improved absorption researchgate.netfrontiersin.orgnih.govsysrevpharm.orgresearchgate.netnih.gov.
In Vitro Cell Line Safety Studies
Safety is a critical consideration for any drug delivery system. In vitro cell line studies conducted on this compound microemulsion formulations, specifically on RPMI 2650, Beas-2B, and Neuro-2A cell lines, indicated that the ZTP-ME formulations were safe nih.govnih.govhelsinki.fidntb.gov.ua. These studies provide initial evidence of the biocompatibility of these advanced delivery systems with relevant biological models.
In Vivo Pharmacokinetic and Pharmacodynamic Evaluations (Brain AUC)
In vivo pharmacokinetic studies have provided compelling evidence of the improved brain targeting of this compound through intranasal delivery. Intranasally administered ZTP-ME demonstrated a brain Area Under the Curve (AUC₀₋ₜ₂₄) of 18.63 ± 1.33 h × µg/g. This represents an approximate 4.3-fold increase in brain AUC compared to oral microemulsion (4.30 ± 0.92 h × µg/g) and a 7.7-fold increase compared to intravenous drug solutions (2.40 ± 0.36 h × µg/g) nih.govnih.govhelsinki.fi.
Similarly, intranasal nanosuspensions of this compound prepared by sonoprecipitation resulted in 8.6-fold higher brain concentrations, while those prepared by a combination technique (high-pressure homogenization preceded by precipitation) led to a 10.79-fold increase in brain AUC₀₋₂₄h compared to intravenous this compound solution researchgate.netfrontiersin.org.
Table 1: Comparative Brain AUC₀₋ₜ₂₄ for this compound Delivery Routes
| Delivery Route (Formulation) | Brain AUC₀₋ₜ₂₄ (h × µg/g) | Fold Increase (vs. IV) | Fold Increase (vs. Oral ME) | Source |
|---|---|---|---|---|
| Intranasal Microemulsion | 18.63 ± 1.33 | 7.7-fold | 4.3-fold | nih.govnih.govhelsinki.fi |
| Oral Microemulsion | 4.30 ± 0.92 | 1.8-fold | - | nih.govnih.govhelsinki.fi |
| Intravenous Solution | 2.40 ± 0.36 | - | - | nih.govnih.govhelsinki.fi |
| Intranasal Nanosuspension (Sonoprecipitation) | (Brain concentration 8.6-fold higher than IV) | 8.6-fold | - | researchgate.netfrontiersin.org |
| Intranasal Nanosuspension (Combination Technique) | (AUC₀₋₂₄h 10.79-fold higher than IV) | 10.79-fold | - | researchgate.netfrontiersin.org |
Catalepsy Test Scores as Efficacy Markers
The efficacy of intranasally delivered this compound formulations has been evaluated using the catalepsy test, a recognized behavioral assay for assessing anti-schizophrenic activity and predicting extrapyramidal side effects nih.gov. Studies have shown that intranasal ZTP-ME formulations demonstrated better efficacy in anti-schizophrenic activity as indicated by catalepsy test scores, further supporting the benefits of this delivery route nih.govnih.govhelsinki.fidntb.gov.ua.
Solid Lipid Nanoparticles (SLNs) and Nanosuspensions
Solid Lipid Nanoparticles (SLNs) and nanosuspensions represent significant advancements in drug delivery, offering solutions for improving the physicochemical properties and bioavailability of challenging drug compounds like this compound.
Solid Lipid Nanoparticles (SLNs) have been developed for this compound, primarily with the aim of enhancing its oral bioavailability. These nanoparticles have shown improved permeation and a 2.0-fold increase in oral bioavailability when compared to this compound coarse suspension actapharmsci.comresearchgate.netactapharmsci.comdntb.gov.ua. While the specific research on this compound SLNs in the provided context focuses on oral delivery, SLNs are broadly recognized as promising carriers for nose-to-brain delivery of various drugs due to their ability to protect drug molecules and enhance permeation drug-dev.compharmaexcipients.comfrontiersin.org.
Nanosuspensions involve the dispersion of drug particles in the submicron range within an aqueous medium, stabilized by surfactants. This technology is particularly effective for poorly soluble drugs, as the reduced particle size significantly increases the surface area, leading to enhanced dissolution rates and improved bioavailability sysrevpharm.org. For this compound, nanosuspensions have been extensively investigated for intranasal delivery, demonstrating their capability to enhance solubility, dissolution, and ultimately, brain distribution researchgate.netfrontiersin.orgnih.govsysrevpharm.orgresearchgate.netnih.gov.
Table 2: Characteristics of this compound Nanosuspensions
| Preparation Technique | Particle Size (nm) | Zeta Potential (mV) | In Vitro Drug Release (%) | Brain Concentration / AUC₀₋₂₄h (vs. IV) | Source |
|---|---|---|---|---|---|
| Sonoprecipitation | 519.26 ± 10.44 | -21.7 ± 1.39 | 77.3 ± 3.57 (within 2h) | 8.6-fold higher brain concentration | researchgate.netnih.gov |
| Combination Technique (HPH + Precipitation) | 330.2 ± 12.90 | -18.26 ± 1.64 | 81.79 ± 3.23 (within 2h) | 10.79-fold higher AUC₀₋₂₄h | researchgate.netnih.gov |
Future Directions and Emerging Research Avenues for Zotepine
Investigation of Novel Drug Combinations
The exploration of zotepine in combination with other psychotropic agents is a growing area of interest. The rationale behind such investigations is to enhance therapeutic efficacy, manage side effects, or address co-morbid conditions. One case study has reported on the co-administration of this compound with valproate and a benzodiazepine. nih.gov This particular combination was associated with the development of hypothermia, highlighting the importance of careful monitoring when combining this compound with other centrally acting agents. nih.gov Further research into synergistic or additive effects with other antipsychotics, mood stabilizers, or antidepressants is warranted to identify combinations that could offer improved outcomes for patients with complex presentations.
Exploration of Alternative Delivery Routes and Technologies
To overcome the limitations of conventional oral administration, such as poor bioavailability due to first-pass metabolism, researchers are actively investigating alternative delivery routes and technologies for this compound. medipol.edu.trnih.gov
Nanotechnology-Based Approaches
Nanosuspensions and solid lipid nanoparticles (SLNs) have emerged as promising strategies. medipol.edu.trnih.govresearchgate.net Intranasal delivery of a this compound nanosuspension has been shown to enhance brain targeting in preclinical models. nih.govmdpi.com Similarly, this compound-loaded SLNs have been developed to improve oral bioavailability. medipol.edu.trresearchgate.net These nanoparticle systems aim to increase solubility and dissolution rate, thereby enhancing absorption. medipol.edu.tr
Microemulsions for Intranasal Delivery
Intranasal microemulsions are also being explored as a means to bypass the blood-brain barrier and deliver this compound directly to the central nervous system. nih.govhelsinki.firesearchgate.net Studies have shown that a this compound microemulsion can significantly increase drug concentrations in the brain compared to oral or intravenous administration in animal models. nih.govhelsinki.fi This approach holds the potential for rapid onset of action and reduced systemic side effects. researchgate.net
Table 1: Alternative Delivery Technologies for this compound
| Delivery Technology | Route of Administration | Potential Advantages | Key Findings |
|---|---|---|---|
| Nanosuspension | Intranasal | Enhanced brain targeting, reduced dose-dependent side effects. nih.govmdpi.com | Increased brain concentrations in animal models. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Oral | Improved oral bioavailability. medipol.edu.trresearchgate.net | Enhanced absorption and bioavailability in preclinical studies. medipol.edu.tr |
| Microemulsion | Intranasal | Direct brain delivery, avoidance of first-pass metabolism. nih.govhelsinki.firesearchgate.net | Significantly higher brain drug concentrations compared to oral and IV routes in rats. nih.govhelsinki.fi |
Real-World Effectiveness Studies
While randomized controlled trials (RCTs) provide essential data on efficacy, real-world effectiveness studies offer insights into how this compound performs in routine clinical practice. A one-year naturalistic clinical trial demonstrated that this compound was effective in improving both positive and negative symptoms of schizophrenia. nih.gov The study reported a significant reduction in the Brief Psychiatric Rating Scale (BPRS) total score from baseline to the endpoint. nih.gov
Research into Long-Term Safety and Tolerability Profiles
Understanding the long-term safety and tolerability of this compound is crucial for its use in the chronic management of schizophrenia. A one-year naturalistic study found this compound to be generally well-tolerated. nih.gov However, it was associated with weight gain, increased heart rate, and elevated liver enzymes. nih.gov
Metabolic side effects are a key consideration with long-term antipsychotic treatment. nih.govmdpi.com A network meta-analysis of mid- to long-term treatment with various antipsychotics found that this compound was among those that produced the most significant weight gain. linksmedicus.comnih.gov This is a critical factor for clinicians to consider, as weight gain can contribute to other health complications and impact treatment adherence. nih.gov
Pharmacogenomic Studies and Personalized Medicine Approaches
Pharmacogenomic research aims to identify genetic variations that influence an individual's response to a drug, paving the way for personalized medicine. The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. patsnap.comnih.govtandfonline.com
Studies have identified that CYP3A4 is the main enzyme involved in the N-demethylation and S-oxidation of this compound. nih.govtandfonline.com Additionally, CYP1A2 and CYP2D6 play significant roles in the 2- and 3-hydroxylation of this compound, respectively. nih.govtandfonline.com Genetic polymorphisms in these CYP enzymes can lead to variations in drug metabolism, affecting plasma concentrations and potentially influencing both efficacy and adverse effects. frontiersin.org For instance, variations in the CYP1A2 gene can alter the metabolism of drugs like this compound. frontiersin.orgaustinpublishinggroup.comresearchgate.net Further research in this area could lead to the development of genetic tests to predict a patient's response to this compound, allowing for more tailored treatment strategies.
Table 2: Cytochrome P450 Enzymes Involved in this compound Metabolism
| Enzyme | Metabolic Pathway |
|---|---|
| CYP3A4 | N-demethylation, S-oxidation nih.govtandfonline.com |
| CYP1A2 | 2-hydroxylation nih.govtandfonline.com |
| CYP2D6 | 3-hydroxylation nih.govtandfonline.com |
Further Elucidation of Glutamatergic and Other Unclear Neurotransmitter Interactions
This compound's therapeutic effects are attributed to its multi-receptor binding profile. patsnap.comnih.gov It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a characteristic of atypical antipsychotics. patsnap.comnih.govdrugbank.com It also has a strong affinity for 5-HT2C, 5-HT6, and 5-HT7 receptors, as well as α1-adrenergic receptors. nih.govdrugbank.comresearchgate.net
Emerging research is focusing on this compound's interaction with the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. patsnap.comnih.gov Studies suggest that this compound can modulate glutamatergic activity, although the precise mechanisms are still under investigation. patsnap.com Research has shown that this compound can increase the extracellular levels of glutamate (B1630785), along with dopamine, norepinephrine (B1679862), and GABA, in the prefrontal cortex of rats. nih.govmdpi.com Specifically, chronic administration of therapeutically relevant concentrations of this compound has been found to increase astroglial L-glutamate release. mdpi.comresearchgate.netnih.gov This modulation of glutamatergic transmission may contribute to its broad therapeutic profile. patsnap.comnih.gov
Development of Novel this compound Derivatives
The development of novel derivatives of existing drugs is a common strategy to improve efficacy, reduce side effects, or alter pharmacokinetic properties. While specific research on the development of novel this compound derivatives is not extensively documented in publicly available literature, this remains a potential avenue for future research. The goal of such research would be to synthesize new chemical entities based on the this compound structure that may offer an improved therapeutic window. This could involve modifying the dibenzothiepine core or the side chain to alter receptor binding affinities or metabolic pathways.
Q & A
Q. What are the primary safety protocols for handling Zotepine in laboratory settings?
this compound is classified under GHS Acute Oral Toxicity Category 4 and Environmental Acute Toxicity Category 1. Researchers must use personal protective equipment (PPE), avoid environmental contamination, and follow emergency measures for inhalation, skin contact, or ingestion. Safety data sheets (SDS) should be reviewed for specific handling procedures, including proper ventilation and waste disposal .
How can the PICO framework structure research questions on this compound’s comparative efficacy?
Using the PICO (Population, Intervention, Comparison, Outcome) model:
- Population : Patients with schizophrenia or schizophrenia-like psychoses.
- Intervention : this compound administration.
- Comparison : Other atypical antipsychotics (e.g., clozapine, risperidone).
- Outcome : Changes in Brief Psychiatric Rating Scale (BPRS) scores or incidence of extrapyramidal symptoms (EPS). This framework ensures focused hypotheses, such as comparing this compound’s EPS rates against risperidone in acute-phase trials .
Q. What dissolution testing methods ensure quality control for this compound formulations in preclinical studies?
For this compound tablets or granules, use pH 4.0 acetate buffer with paddle apparatus (50 RPM). Measure dissolution rates at 295 nm via UV spectrophotometry. Specifications require ≥85% dissolution within 15–45 minutes, depending on dosage. Filter samples through 0.5 µm membranes to avoid particulate interference .
Advanced Research Questions
Q. How should dosing variables be controlled in RCTs comparing this compound with other antipsychotics?
- Standardization : Use weight-adjusted dosing (e.g., this compound 75–150 mg/day vs. clozapine 300–450 mg/day) to avoid confounding from excessive comparator doses.
- Blinding : Double-blind designs with placebo controls reduce bias.
- Outcome Measures : Include both primary (BPRS reduction) and secondary endpoints (e.g., EPS incidence, lipid profile changes). Evidence from Cochrane reviews highlights the need for rigorous dose equivalence to mitigate skewed efficacy outcomes .
Q. What formulation strategies enhance this compound’s oral bioavailability in preclinical models?
Solid lipid nanoparticles (SLNs) improve bioavailability by circumventing first-pass metabolism and increasing solubility. Key parameters:
- Particle Size : Optimize to 100–200 nm (e.g., 104.3 nm in F1 formulation).
- Drug Release : Aim for sustained release (e.g., 82.9% over 48 hours via in vitro assays).
- Characterization : Use DSC/XRD to confirm amorphous state conversion, which enhances dissolution .
Q. How can meta-analyses address contradictions in this compound’s efficacy data?
- Heterogeneity Adjustment : Stratify studies by patient subgroups (e.g., first-episode vs. refractory schizophrenia).
- Sensitivity Analysis : Exclude trials with high dropout rates (>30%) or unbalanced dosing.
- Statistical Models : Apply random-effects models to account for variability across studies. For example, a Cochrane review found clozapine superior to this compound in global state scores (RR: 8.23, 95% CI: 1.14–59.17), but noted limited data quality .
Methodological Guidance
- Experimental Design : For preclinical PK studies, use male Wistar rats with ZT-SLN formulations. Measure AUC improvements over coarse suspensions (e.g., 2.5-fold increase in bioavailability) .
- Data Interpretation : In clinical trials, prioritize intention-to-treat (ITT) analysis to preserve randomization benefits. Report confidence intervals for effect sizes (e.g., BPRS MD: 6.00, CI: 2.17–9.83 favoring clozapine) .
- Ethical Compliance : Align human studies with IRB protocols, detailing participant selection criteria and adverse event reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
